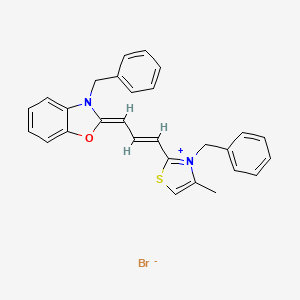
Benzoxazolium, 2-(3-(4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene)-1-propenyl)-3-(phenylmethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide is a complex organic compound that belongs to the class of benzo[d]oxazolium salts This compound is characterized by its unique structure, which includes a benzo[d]oxazolium core, a thiazolylidene moiety, and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazolium core, followed by the introduction of the thiazolylidene moiety and benzyl groups. Commonly used reagents include bromine, benzyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It has shown potential as a biological probe for studying cellular processes and interactions.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium chloride
- 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium iodide
Uniqueness
Compared to similar compounds, 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide exhibits unique properties due to the presence of the bromide ion. This can influence its reactivity, solubility, and interaction with biological targets, making it distinct and potentially more suitable for certain applications.
Propriétés
Numéro CAS |
68921-79-9 |
|---|---|
Formule moléculaire |
C28H25BrN2OS |
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide |
InChI |
InChI=1S/C28H25N2OS.BrH/c1-22-21-32-28(29(22)19-23-11-4-2-5-12-23)18-10-17-27-30(20-24-13-6-3-7-14-24)25-15-8-9-16-26(25)31-27;/h2-18,21H,19-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NLUPFFAEUIUXLD-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CSC(=[N+]1CC2=CC=CC=C2)/C=C/C=C\3/N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-] |
SMILES canonique |
CC1=CSC(=[N+]1CC2=CC=CC=C2)C=CC=C3N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


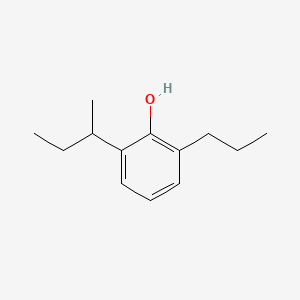
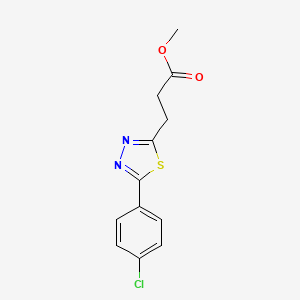


![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
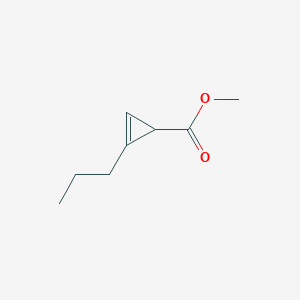
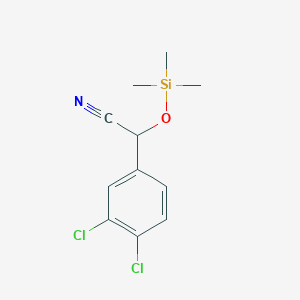
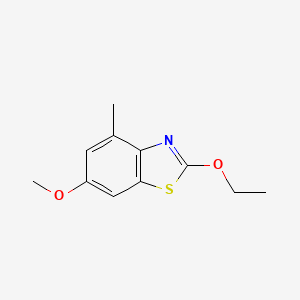
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
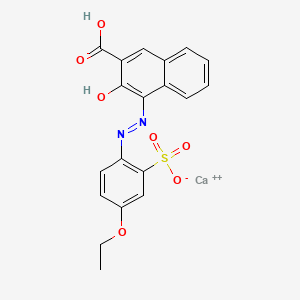
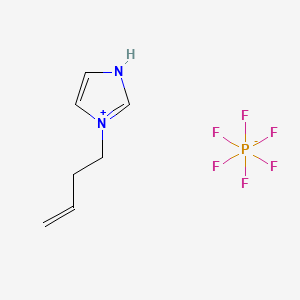
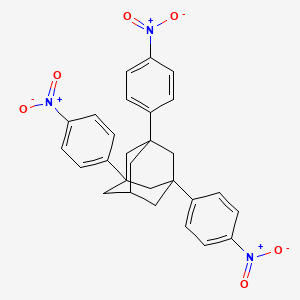
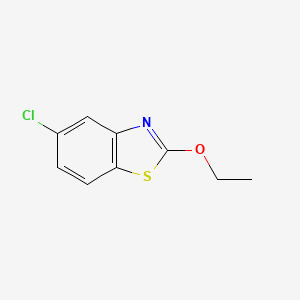
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
